molecular formula C9H14N2 B120888 2,4-Diaminomesitylene CAS No. 3102-70-3

2,4-Diaminomesitylene

Cat. No. B120888
CAS RN: 3102-70-3
M. Wt: 150.22 g/mol
InChI Key: ZVDSMYGTJDFNHN-UHFFFAOYSA-N
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Description

2,4-Diaminomesitylene is a chemical compound with the formula C₉H₁₄N₂ . It has a molecular weight of 150.2212 dalton . It is also known as 2,4-Diamino-1,3,5-trimethylbenzene .


Synthesis Analysis

The synthesis of 2,4-Diaminomesitylene can be achieved through the hydrogenation of dinitroaromatic compounds. This process involves a Cu–Al mixed oxide catalyst obtained from double layered hydroxide and is carried out under continuous-flow conditions . The reaction is performed at a temperature of 120 °C, total pressure of 30 bar, using methanol or a methanol/isopropanol mixture as a solvent .


Molecular Structure Analysis

The molecular structure of 2,4-Diaminomesitylene consists of a benzene ring with two amine groups and three methyl groups attached to it . The exact positions of these groups on the benzene ring can be represented by the canonical SMILES notation: CC1=CC(=C(C(=C1N)C)N)C .

Scientific Research Applications

Application in Polyurethane Elastomers

2,4-Diaminomesitylene (DAM) has been studied for its application in preparing polyurethane(urea) elastomers. DAM, as a chain extender, exhibits comparable mechanical properties to the traditionally used E-300 chain extender, but at a significantly lower cost, making it advantageous in terms of cost-effectiveness (Hongwe, 2013).

Development of Supramolecular Networks

Research on supramolecular hydrogen-bonding networks in crystals has shown that compounds similar to 2,4-diaminomesitylene, such as 1-(diaminomethylene)thiouron-1-ium, play a crucial role in forming these networks through ionic and hydrogen-bonding interactions, essential for crystal engineering (Perpétuo, Gonçalves, & Janczak, 2015).

CO2 and H2S Transport Properties

In the context of natural gas purification, DAM has been utilized in polyamide–imides to enhance the transport properties of CO2, H2S, and CH4. These polymers demonstrate high CO2/H2S permeability and selectivity, making them promising materials for gas separation applications (Vaughn & Koros, 2012).

Role in High-Spin Polyradicals

DAM derivatives have been explored in the synthesis of stable polyradicals with high-spin ground states. These materials have potential applications in magnetic materials and molecular electronics due to their unique electronic and magnetic properties (Veciana et al., 1993).

Other Applications

  • DAM analogues have been studied for their role in low-coordinated compounds of group-14 elements and in the formation of novel tetrasilacyclobutenes and the diene analogues, tetrasilabuta-1,3-dienes (Weidenbruch, 1999).
  • Applications in the synthesis of [1,2,4] Triazolo [1,5-c] pyrimidine Derivatives have been explored, demonstrating the compound's versatility in organic synthesis (Miyamoto, 1985).
  • DAM's involvement in the synthesis of phosphorus-containing polyureas and copolyureas for fire-resistance applications has been researched (Mikroyannidis, 1984).

Safety And Hazards

The safety data sheet for 2,4-Diaminomesitylene indicates that it is harmful if swallowed and causes skin and eye irritation . In case of exposure, it is recommended to wash with plenty of water and seek medical advice if irritation occurs .

Future Directions

The future research directions for 2,4-Diaminomesitylene could involve its use in the production of isocyanate precursors from CO2 as a C1 source . This would provide a non-phosgene route for the production of these precursors, enabling a valuable utilization of the greenhouse gas .

properties

IUPAC Name

2,4,6-trimethylbenzene-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-5-4-6(2)9(11)7(3)8(5)10/h4H,10-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVDSMYGTJDFNHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1N)C)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40184994
Record name 1,3-Benzenediamine, 2,4,6-trimethyl-
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Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Diaminomesitylene

CAS RN

3102-70-3
Record name 2,4,6-Trimethyl-1,3-phenylenediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3102-70-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2,4-Diaminomesitylene
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Record name 3102-70-3
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Record name 1,3-Benzenediamine, 2,4,6-trimethyl-
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Record name 2,4,6-trimethylbenzene-1,3-diamine
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Record name 2,4-DIAMINOMESITYLENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
50
Citations
C Hussong, J Langanke, W Leitner - Green Chemistry, 2020 - pubs.rsc.org
The oxidative carbonylation of toluene-2,4-diamine (TDA) with methyl formate (MF), which can be produced from CO2, provides a possible route for the non-phosgene production of …
Number of citations: 9 pubs.rsc.org
L Wang, X Bai, Y Gu, X Shi, S Wang… - Advanced Materials …, 2023 - Wiley Online Library
2D metal–organic frameworks are attractive filler in mixed matrix membranes (MMMs) due to the high aspect ratio and contact opportunity at the filler–polymer interface. However, their …
Number of citations: 2 onlinelibrary.wiley.com
NC Chromey, LB Rickard… - Journal of the …, 1992 - journals.sagepub.com
Test and Results: mg/kg using 1 rat per dose level. Observations for mortality and clinical observations were made through 14 days after dosing. dosed at 630, 1000, and 2300 mg/kg …
Number of citations: 0 journals.sagepub.com
AL Nuzhdin, IA Shchurova, MV Bukhtiyarova… - Catalysis Letters, 2023 - Springer
The catalytic hydrogenation of dinitroaromatic compounds is an important reaction for the production of phenylenediamine derivatives, which are widely used in industry. In this work, …
Number of citations: 1 link.springer.com
W Qiu, K Zhang, FS Li, K Zhang, WJ Koros - ChemSusChem, 2014 - Wiley Online Library
6FDA‐mPDA/DABA (3:2) polyimide was synthesized and characterized for uncross‐linked, thermally crosslinked, and carbon molecular sieve (CMS) membranes. The membranes were …
J Vaughn, WJ Koros - Macromolecules, 2012 - ACS Publications
A series of higher permeability polyamide–imides based on 2,2′-bis(3,4-dicarboxyphenyl) hexafluoropropane dianhydride with comparable plasticization resistance to Torlon were …
Number of citations: 82 pubs.acs.org
N Tien-Binh, H Vinh-Thang, XY Chen… - Journal of Materials …, 2015 - pubs.rsc.org
Hydroxyl-functionalized homo- and co-polyimides 6FDA–(DAM)x–(HAB)y (with x : y molar ratio of 1 : 0; 2 : 1; 1 : 1; 1 : 2) and two metal–organic frameworks (MOFs), MIL-53(Al) and NH2-…
Number of citations: 126 pubs.rsc.org
Y Liu, Z Chen, W Qiu, G Liu, M Eddaoudi… - Journal of Membrane …, 2021 - Elsevier
Membranes are attractive for upgrading natural gas; however, the gas permeation processes through membranes are challenging to control. The coexistence of condensable H 2 S and …
Number of citations: 21 www.sciencedirect.com
X Hu, Y Pang, H Mu, X Meng, X Wang, Z Wang… - Journal of Membrane …, 2021 - Elsevier
Novel dibenzodioxane-containing dianhydride (MMBMDA) and diamine (FDBDA and MMBDA) monomers with sterically hindered contortion sites and pendent fluorene or …
Number of citations: 11 www.sciencedirect.com
GL Tullos, TL Grubb, L Mathias, M Langsam - Polymer Preprints(USA), 1996
Number of citations: 1

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